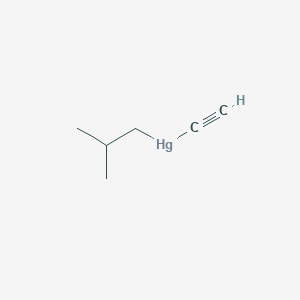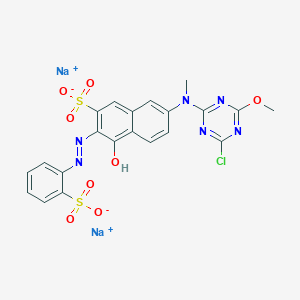
Ethynyl(2-methylpropyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynyl(2-methylpropyl)mercury is an organomercury compound characterized by the presence of an ethynyl group attached to a 2-methylpropyl group, bonded to a mercury atom. Organomercury compounds are known for their diverse applications and significant biological activity, but they also pose environmental and health risks due to their toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethynyl(2-methylpropyl)mercury typically involves the reaction of ethynyl-substituted molecules with mercury salts. One common method is the reaction of ethynyl-substituted organic molecules with mercury(II) acetate in an organic solvent like acetonitrile . The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the organomercury compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethynyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury derivatives .
Aplicaciones Científicas De Investigación
Ethynyl(2-methylpropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ethynyl(2-methylpropyl)mercury involves its interaction with cellular components, leading to various biological effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures . The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative but also poses health risks.
Phenylmercury: Utilized in industrial applications but highly toxic.
Uniqueness: Its structure allows for unique interactions with biological molecules, distinguishing it from other organomercury compounds .
Propiedades
Número CAS |
78226-10-5 |
|---|---|
Fórmula molecular |
C6H10Hg |
Peso molecular |
282.74 g/mol |
Nombre IUPAC |
ethynyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H; |
Clave InChI |
PAXKNBSSGFOUGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Hg]C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)

![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)


![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)


![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)
![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)

![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
